![molecular formula C18H19FO5S B588458 (1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane CAS No. 905454-52-6](/img/structure/B588458.png)
(1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane
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Description
(1S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane, also known as 2-Tosyldihydro-6-fluorochromane, is a fluorinated chromane derivative that has been studied for its potential applications in various scientific fields. Its unique structure and properties have made it a popular choice for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology.
Scientific Research Applications
Synthesis and Material Properties
Organofluorine compounds, such as fluorinated chromanes, play a critical role in material science, pharmaceuticals, and agrochemicals due to the unique properties imparted by fluorine atoms. Fluorine's high electronegativity and small size allow for the creation of compounds with enhanced stability, lipid solubility, and often, bioactivity. The introduction of fluorine can alter the chemical and physical properties of molecules, such as boiling point, density, and reactivity, making these compounds particularly useful in various scientific applications.
Environmental and Health Applications
Research into fluorinated compounds also extends to environmental and health applications. For example, fluoropolymers, like PTFE (Polytetrafluoroethylene), are known for their exceptional chemical resistance, high-temperature stability, and non-stick properties, making them indispensable in medical devices, cookware, and industrial applications (Puts, Crouse, & Améduri, 2019). Additionally, the development of environmentally benign fluoroalkylation reactions has been explored to incorporate fluorinated groups into molecules under green chemistry principles, highlighting the industry's shift towards sustainable practices (Hai‐Xia Song et al., 2018).
properties
IUPAC Name |
[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHEPKRXGABEM-FUHWJXTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H]2CCC3=C(O2)C=CC(=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858495 |
Source
|
Record name | [(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
905454-52-6 |
Source
|
Record name | [(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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